molecular formula C16H24O3 B12546175 Ethyl 7-oxotetradeca-2,11,13-trienoate CAS No. 143741-81-5

Ethyl 7-oxotetradeca-2,11,13-trienoate

Cat. No.: B12546175
CAS No.: 143741-81-5
M. Wt: 264.36 g/mol
InChI Key: WOFGMAGLUJCUQN-UHFFFAOYSA-N
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Description

Contextualization within Lipidomics and Chemical Biology Research

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical discipline for understanding cellular processes, disease pathogenesis, and discovering new biomarkers. rsc.orgyoutube.com Within this field, oxidized lipids, including oxo-functionalized fatty acids, are of particular interest. nih.govnih.gov These molecules are often products of enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) and can act as potent signaling molecules. nih.govnih.gov Chemical biology utilizes such specific lipid molecules as probes to investigate biological pathways and protein functions. The introduction of specific functional groups, like the oxo-moiety and ethyl ester in Ethyl 7-oxotetradeca-2,11,13-trienoate, allows for the fine-tuning of properties and the potential for targeted investigations within complex biological systems. nih.govacs.org

Significance of Conjugated Polyene Systems and Oxo-Moieties in Bioactive Lipids

The structure of this compound contains two key features that are significant in bioactive lipids: a conjugated polyene system and an oxo-moiety.

Conjugated Polyene Systems: A conjugated system consists of alternating single and multiple bonds, which results in the delocalization of pi-electrons across multiple atoms. wikipedia.org This feature is fundamental to the function of many biological molecules. In lipids, conjugated polyenes are responsible for the light-absorbing properties of chromophores like carotenoids and can be used as fluorescent probes to study membrane dynamics. nih.govresearchgate.net The conjugated diene within the triene system of the target molecule (at positions 11 and 13) is expected to confer specific spectroscopic properties and influence its chemical reactivity and biological interactions. wikipedia.orgresearchgate.net

Oxo-Moieties: The presence of a carbonyl (oxo) group within a fatty acid chain creates a keto-acid derivative. aocs.orgagriculturejournals.cz This functional group significantly alters the polarity and three-dimensional structure of the lipid, which can lead to specific interactions with enzymes and receptors. Oxo fatty acids are a class of oxylipins, which are known to be involved in a wide array of physiological and pathological processes, including inflammation. nih.gov The position of the oxo group is critical; in this case, at carbon 7, it interrupts the aliphatic chain, potentially influencing its metabolism and signaling functions.

Research Rationale for Investigating this compound

The specific combination of an ethyl ester, a mid-chain oxo-group, and a conjugated triene system makes this compound a compelling target for research. The ethyl ester group increases the lipid's hydrophobicity compared to its corresponding free fatty acid, which can affect its transport across cell membranes and its incorporation into different lipid classes. The rationale for its investigation includes:

Exploring Novel Bioactivity: Its unique structure suggests it could interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents.

Probing Metabolic Pathways: As a modified fatty acid, it can be used as a chemical probe to study the enzymes involved in fatty acid metabolism, such as beta-oxidation. nih.gov

Understanding Structure-Activity Relationships: By systematically comparing its activity to other related fatty acid derivatives, researchers can gain insight into how specific structural features like the oxo-group position and the conjugated system influence biological function.

Overview of Current Research Landscape on Related Fatty Acid Derivatives

Research into fatty acid derivatives is a vibrant field. Scientists actively synthesize and evaluate functionalized fatty esters for various applications. umn.edu For example, derivatives of octadecatrienoic acid (an 18-carbon chain with three double bonds), such as methyl 9(Z),11(E),13(E)-octadecatrienoate, are studied for their presence in natural oils and their chemical properties. Other research focuses on oxo fatty acids, such as 13-oxo-octadecadienoic acid, to understand their formation and role in oxidative processes. aocs.org The synthesis of fatty acids with specific functionalities, like triple bonds or oxa-atoms, is also an active area, creating novel tracers to investigate lipid metabolism in detail. nih.gov This body of work provides the foundational knowledge and techniques necessary to approach the synthesis and study of a novel compound like this compound.

Data Tables

Table 1: Structural Features of this compound

Feature Description Significance
Parent Chain Tetradecanoic acid (14 carbons) A medium-to-long chain fatty acid backbone.
Ester Group Ethyl Ester Increases lipophilicity, affects membrane transport and metabolism.
Oxo Group Carbonyl at position 7 Introduces polarity, alters conformation, potential site for specific protein binding.
Unsaturation Three double bonds at positions 2, 11, and 13 Polyunsaturated nature, susceptible to oxidation.

| Conjugated System | Double bonds at C11 and C13 are conjugated | Confers specific spectroscopic properties and chemical reactivity. |

Table 2: Related and Mentioned Compounds

Compound Name Class Relevance
13-oxo-(9Z,11E)-octadecadienoic acid Oxo Fatty Acid A well-characterized oxo-derivative of a polyunsaturated fatty acid. aocs.org
Methyl 9(Z),11(E),13(E)-octadecatrienoate Conjugated Fatty Acid Methyl Ester A related compound with a conjugated triene system.
Oxylipins Class of Oxidized Lipids Broad category of signaling molecules derived from fatty acid oxidation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143741-81-5

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 7-oxotetradeca-2,11,13-trienoate

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19-4-2/h3,5-6,11,14H,1,4,7-10,12-13H2,2H3

InChI Key

WOFGMAGLUJCUQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCC(=O)CCCC=CC=C

Origin of Product

United States

Synthetic Strategies and Methodologies for Ethyl 7 Oxotetradeca 2,11,13 Trienoate

Total Synthesis Approaches to the Carbon Skeleton

The construction of the C14 carbon skeleton of Ethyl 7-oxotetradeca-2,11,13-trienoate can be approached through either a linear or a convergent synthesis.

Retrosynthetic Analysis and Key Disconnections

A plausible retrosynthetic analysis of this compound based on a convergent strategy would involve the following key disconnections:

Disconnection 1: Horner-Wadsworth-Emmons (HWE) olefination. The α,β-unsaturated ester can be disconnected to reveal an aldehyde and a phosphonate (B1237965) ylide. This is a powerful and widely used method for the stereoselective formation of alkenes, particularly E-alkenes. youtube.comrsc.org

Disconnection 2: C-C bond formation. The bond between C7 and C8 can be disconnected, suggesting a coupling reaction between an organometallic reagent and an electrophile. This could involve, for example, the reaction of an organocuprate or a Grignard reagent with an acid chloride or an aldehyde.

Disconnection 3: Oxidation. The 7-oxo group can be considered as the product of the oxidation of a secondary alcohol. This disconnection simplifies the synthesis of the corresponding fragment to the construction of a long-chain alcohol.

Based on this analysis, a convergent synthesis could involve the preparation of two key fragments:

Fragment A: A C7 aldehyde containing the conjugated triene system.

Fragment B: A C7 fragment containing a phosphonate ylide precursor and a protected secondary alcohol at the position corresponding to the 7-oxo group.

These fragments would then be coupled via a Horner-Wadsworth-Emmons reaction, followed by deprotection and oxidation to furnish the final product.

Stereoselective and Stereocontrolled Synthesis Techniques

The presence of multiple double bonds in this compound necessitates the use of stereoselective synthetic methods to control the geometry of the olefins.

Enantioselective and Diastereoselective Transformations

While the target molecule as named does not possess any stereocenters, the synthetic strategy can be adapted to introduce chirality if desired. For instance, the reduction of the 7-oxo group could generate a chiral center. Enantioselective reductions of ketones are well-established, often employing chiral catalysts or reagents.

Furthermore, if the synthesis proceeds through intermediates with stereocenters, diastereoselective reactions would be crucial. For example, in the synthesis of polyketide natural products, which share structural similarities with the target molecule, controlling the stereochemistry of hydroxyl and methyl groups is of paramount importance. youtube.comtib.eu

Control of Olefin Geometry in Polyunsaturated Systems

The geometry of the conjugated triene and the α,β-unsaturated ester is critical for the identity of the final molecule. Several powerful methods exist for the stereoselective synthesis of conjugated polyenes.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a cornerstone of stereoselective alkene synthesis. The use of stabilized phosphonate ylides generally leads to the formation of (E)-alkenes with high selectivity. youtube.comrsc.org For the synthesis of the α,β-unsaturated ester moiety, the HWE reaction between an aldehyde and a phosphonoacetate ester would be an excellent choice to establish the (E)-geometry of the C2-C3 double bond. The Still-Gennari modification of the HWE reaction can be employed for the synthesis of (Z)-olefins.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, and Negishi couplings are highly effective for the construction of conjugated polyenes with excellent stereocontrol. pnas.org For instance, the coupling of a vinyl-halide with a vinyl-organometallic species can form a diene with retention of the stereochemistry of both coupling partners. A sequence of such couplings can be used to build up the triene system. For example, the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate has been achieved with high stereoselectivity using palladium-catalyzed alkenylation. pnas.org

The following table summarizes some examples of stereoselective triene synthesis:

Reaction TypeReactantsCatalyst/ReagentsProductStereoselectivityYield (%)Reference
Pd-catalyzed alkenylation(E)-1-Iodo-1-hexene, (E)-1-OctenylboranePd(dppf)Cl2, NaOH(6E,8E)-Tetradeca-6,8-diene>98% E,E85 pnas.org
Pd-catalyzed alkenylation/SG olefination(E,E)-Hepta-2,4-dienal, KHMDS, phosphonatePd(OAc)2, PPh3Ethyl (2Z,4E,6E)-trideca-2,4,6-trienoate>98%75 pnas.org
1,4-Palladium migration/Heck sequenceAryl halide, 1,3-dienePd(OAc)2, P(t-Bu)3Trisubstituted 1,3,5-trieneHigh E,E,Eup to 80 rsc.org

Formation of the 7-Oxo Group

The introduction of the 7-oxo group is a key step in the synthesis of this compound. A common and reliable method for the formation of a ketone is the oxidation of a secondary alcohol. wikipedia.org In a convergent synthesis, the precursor to the 7-oxo group would be a secondary alcohol on the C7 carbon of one of the fragments. This alcohol would need to be protected during the synthesis of the fragment and the subsequent coupling reaction, and then deprotected and oxidized in one of the final steps.

A variety of reagents can be used for the oxidation of secondary alcohols to ketones, including:

Chromium-based reagents: Jones reagent (CrO3/H2SO4/acetone) and pyridinium (B92312) chlorochromate (PCC) are classic reagents for this transformation. However, their toxicity is a significant drawback.

Dess-Martin periodinane (DMP): A mild and highly efficient reagent for the oxidation of primary and secondary alcohols. acs.org

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base. It is a very mild and high-yielding method.

Parikh-Doering oxidation: Uses the SO3-pyridine complex in DMSO and triethylamine (B128534). It is another mild and efficient method.

The choice of oxidizing agent would depend on the presence of other sensitive functional groups in the molecule, such as the conjugated triene system, which could be susceptible to oxidation under harsh conditions. Mild and selective reagents like DMP or those used in the Swern and Parikh-Doering oxidations would be preferred.

The following table provides examples of oxidation of secondary alcohols to ketones:

ReagentSubstrateSolventTemperature (°C)Yield (%)Reference
Dess-Martin periodinaneSecondary alcoholCH2Cl2rt90-98 acs.org
(COCl)2, DMSO, Et3N (Swern)Secondary alcoholCH2Cl2-78 to rt90-99 wikipedia.org
SO3·py, DMSO, Et3N (Parikh-Doering)Secondary alcoholCH2Cl2/DMSO0 to rt85-95 wikipedia.org

Regioselective Oxidation Methods

A critical step in the synthesis is the introduction of the C7-carbonyl group. This is typically achieved by the regioselective oxidation of a corresponding C7-hydroxyl precursor. The choice of oxidant is crucial to avoid unwanted side reactions with the molecule's unsaturated systems.

Common strategies include:

Oxidation of a Secondary Alcohol: The most direct method involves the oxidation of an ethyl 7-hydroxytetradeca-2,11,13-trienoate precursor. Several reagents are suitable for this transformation, offering high selectivity for alcohols in the presence of alkenes.

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions at room temperature, preserving sensitive functional groups.

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (Et₃N). This method is highly effective but requires cryogenic temperatures (-78 °C).

Parikh-Doering Oxidation: Employs the SO₃•pyridine complex as a mild oxidizing agent, allowing the reaction to proceed at or near room temperature.

Wacker-Type Oxidation: An alternative strategy involves the palladium-catalyzed oxidation of a terminal alkene. A precursor such as ethyl 7-methylenetetradeca-2,11,13-trienoate could be oxidized to the desired methyl ketone at the C7 position. The classic Wacker process uses PdCl₂ as a catalyst with a co-oxidant like CuCl₂ under an oxygen atmosphere. researchgate.net Modern variations have been developed to be more compatible with complex substrates.

Precursor Design for Ketone Introduction

The design of the precursor is intrinsically linked to the method chosen for ketone introduction. The synthetic plan must incorporate a functional group at the C7 position that can be readily converted to a ketone.

Plausible precursor designs include:

Lactone-Derived Precursors: Starting from a commercially available building block like γ-caprolactone. The lactone can be opened with a suitable organometallic reagent, which would form the carbon chain extending from C7. The resulting secondary alcohol at C7 is then ready for oxidation.

Aldehyde Addition: A strategy could involve the addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent) corresponding to the C8-C14 fragment of the molecule to an aldehyde precursor representing the C1-C7 fragment. This would generate the C7-alcohol directly. For example, a C1-C7 aldehyde-ester could be reacted with a C8-C14 trienyl magnesium bromide.

Alkyne Hydration: A precursor containing an alkyne at the C6-C7 or C7-C8 position could be synthesized. Subsequent Markovnikov hydration, typically catalyzed by mercury(II) salts or gold/platinum catalysts, would yield the C7-ketone. This method avoids an explicit oxidation step but requires careful control of regioselectivity.

A comparison of precursor strategies is outlined below.

Precursor Strategy Key Reaction Advantages Challenges
Lactone OpeningNucleophilic acyl substitutionConvergent; readily available starting material.Potential for over-addition with highly reactive nucleophiles.
Aldehyde AdditionGrignard/Organolithium additionDirect formation of the C7-alcohol at the correct position.Requires synthesis of two complex fragments; potential side reactions with the ester.
Alkyne HydrationOxymercuration or Gold-catalyzed hydrationAvoids separate oxidation step.Regioselectivity can be difficult to control; catalyst sensitivity.

Construction of the Triene System

The conjugated triene is a defining feature of the target molecule. Its construction requires methods that offer high stereocontrol, typically favouring the formation of E-configured double bonds.

Olefination reactions are the most common and reliable methods for forming carbon-carbon double bonds from carbonyl compounds.

Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most powerful methods for synthesizing α,β-unsaturated esters and polyenes. thieme-connect.comconicet.gov.ar The reaction between a phosphonate-stabilized carbanion and an aldehyde or ketone typically yields the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org For the target molecule, the triene could be assembled sequentially. For instance, an aldehyde precursor could undergo an HWE reaction with a diene-containing phosphonate to generate the full triene system. The α,β-unsaturated ester at the C2-C3 position is also ideally suited for synthesis via an HWE reaction, using a reagent like triethyl phosphonoacetate.

Julia-Kocienski Olefination: This modified Julia olefination involves the reaction of a heteroaryl sulfone (often 1-phenyl-1H-tetrazol-5-yl or benzothiazolyl sulfones) with an aldehyde. alfa-chemistry.comorganic-chemistry.org It is renowned for its excellent (E)-selectivity and tolerance of a wide variety of functional groups. wikipedia.orgorganicreactions.org This reaction is a strong candidate for forming the C11-C12 double bond by coupling a C1-C11 aldehyde fragment with a C12-C14 sulfone fragment.

Wittig Reaction: While classic Wittig reactions using non-stabilized ylides often give mixtures of (E) and (Z)-alkenes, stabilized ylides (e.g., those bearing an adjacent ester or phenyl group) can provide good (E)-selectivity. However, the HWE and Julia-Kocienski reactions are generally superior in terms of selectivity and ease of product purification, as the water-soluble phosphate (B84403) byproducts from HWE reactions are more easily removed than the triphenylphosphine (B44618) oxide from Wittig reactions. wikipedia.org

Table 2: Comparison of Olefination Reactions for Triene Synthesis

Reaction Reagents Typical Selectivity Key Advantages Key Disadvantages
Horner-Wadsworth-Emmons Phosphonate ester, Base (NaH, LiHMDS) High E-selectivity wikipedia.org High yield; easy removal of phosphate byproduct. wikipedia.org Phosphonate reagents can be more expensive than phosphonium (B103445) salts.
Julia-Kocienski Heteroaryl sulfone, Base (KHMDS) Excellent E-selectivity wikipedia.org Tolerates diverse functional groups; one-pot procedure possible. organic-chemistry.org Sulfone synthesis adds steps; requires strong bases.
Wittig (with stabilized ylide) Phosphonium salt, Base Moderate to good E-selectivity Readily available reagents. Removal of triphenylphosphine oxide can be difficult; selectivity is often lower than HWE.

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for constructing the triene system, typically by joining sp²-hybridized carbon atoms. wikipedia.org

Suzuki Coupling: This involves the reaction of an organoboron compound (like a vinyl boronic acid or ester) with an organic halide (like a vinyl iodide or bromide) in the presence of a palladium catalyst and a base. A potential strategy would be to couple a C11-dienyl boronic ester with a C12-vinyl halide.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide. A C11-dienyl stannane (B1208499) could be coupled with a C12-vinyl iodide. Stille couplings are known for their mild conditions and tolerance of many functional groups, but the toxicity of organotin compounds is a significant drawback.

Heck Coupling: This reaction forms a C-C bond between an alkene and an organohalide. While useful for adding a single vinyl group, building a conjugated triene can be less straightforward than with Suzuki or Stille couplings.

Allene-Alkyne Coupling: More advanced methods, such as titanium-mediated cross-coupling of allenic alcohols with alkynes, have been shown to produce cross-conjugated trienes with high stereoselectivity. nih.govresearchgate.net

Table 3: Comparison of Cross-Coupling Methods for Olefin Formation

Reaction Coupling Partners Catalyst/Reagents Advantages Disadvantages
Suzuki Coupling Organoboron + Organohalide Pd catalyst, Base Mild conditions; non-toxic boron reagents; stable reagents. Base sensitivity in some substrates.
Stille Coupling Organostannane + Organohalide Pd catalyst Very mild; tolerates most functional groups. Toxicity and difficult removal of tin byproducts.
Heck Coupling Alkene + Organohalide Pd catalyst, Base Atom economical (avoids pre-functionalized organometallics). Regioselectivity can be an issue; often limited to terminal alkenes.

Protecting Group Strategies and Optimization in Complex Synthesis

Given the multiple reactive sites in the target molecule and its intermediates, a robust protecting group strategy is essential for a successful synthesis. numberanalytics.com The primary functional group requiring protection is the C7-ketone, especially during olefination or cross-coupling reactions that may involve nucleophilic or basic reagents. organic-chemistry.org

Ketone Protection: The most common protecting group for a ketone is an acetal (B89532) or ketal. Ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), will convert the ketone to a 1,3-dioxolane. This group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases used in olefination reactions. libretexts.org It can be readily removed with aqueous acid.

Orthogonal Strategy: An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others. organic-chemistry.orglibretexts.org For example, if the synthesis requires protection of both a hydroxyl group (the precursor to the ketone) and another functional group, different classes of protecting groups would be used. A silyl (B83357) ether (like TBDMS) could protect the alcohol, while an acetal protects a different carbonyl. The silyl ether can be removed with fluoride (B91410) ions (e.g., TBAF), which will not affect the acetal, while the acetal can be removed with acid, which may or may not affect the silyl ether depending on its lability. libretexts.org

Table 4: Potential Protecting Groups for the C7-Ketone | Protecting Group | Formation | Deprotection | Stability | | :--- | :--- | :--- | :--- | | 1,3-Dioxolane (Ethylene Ketal) | Ethylene glycol, acid catalyst | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, hydrides, organometallics, oxidation, reduction. | Labile to acid. | | 1,3-Dithiolane (Dithioacetal) | Ethane-1,2-dithiol, Lewis acid | Mercury(II) salts, oxidative conditions (e.g., I₂) | Very robust; stable to acids and bases. | Harsh deprotection conditions; sulfur odor. | | Acetal Diethyl Acetal | Ethanol (B145695), acid catalyst | Aqueous acid | Generally less stable than cyclic acetals. | Labile to acid. |

Chemoenzymatic Synthesis Routes and Biocatalytic Approaches

Modern synthetic chemistry increasingly incorporates enzymes to perform specific transformations with high selectivity under mild conditions, forming chemoenzymatic routes. researchgate.netdocumentsdelivered.com

Biocatalytic Oxidation/Reduction: An alcohol dehydrogenase (ADH) could be used for the stereoselective reduction of a diketone precursor to the desired C7-alcohol, or for the oxidation of the alcohol to the ketone. These enzymes often exhibit high regio- and stereoselectivity.

Lipase-Catalyzed Reactions: Lipases are commonly used for the formation or hydrolysis of esters. google.com A lipase (B570770) could be employed for the final esterification step to form the ethyl ester under very mild, neutral conditions, which would be highly advantageous for a complex, sensitive substrate like the target molecule.

Artificial Cascades: A more advanced approach involves creating an artificial biocatalytic cascade where multiple enzymatic steps are performed in a single pot. acs.orgacs.org One could envision a pathway where an enzyme reduces a precursor to create the C7-alcohol, a second enzyme (e.g., a P450 monooxygenase) performs an oxidation or desaturation step, and a third enzyme catalyzes a key bond formation. While designing such a cascade for this specific target would be challenging, it represents a frontier in green and efficient chemical synthesis. nih.gov

These biocatalytic methods offer the potential for increased efficiency, reduced environmental impact, and access to chiral intermediates that would be difficult to obtain through traditional chemical methods.

Isolation and Structural Elucidation Methodologies for Analogous Compounds

Advanced Chromatographic Separation Techniques for Lipid Esters

The initial step in the analysis of complex lipid mixtures is the separation of individual components. The choice of chromatographic technique is paramount and is dictated by the polarity, volatility, and structural features of the target analytes. For lipid esters, a multi-modal approach is often necessary to achieve the desired resolution.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of lipid esters. nih.gov Normal-phase HPLC (NP-HPLC) effectively separates lipids into classes based on the polarity of their head groups. nih.gov For instance, a mobile phase system such as hexane-2-propanol-acetic acid can be employed to separate neutral lipids and fatty acids. doi.org Conversely, reversed-phase HPLC (RP-HPLC) separates lipids within the same class based on their acyl chain length and degree of unsaturation. nih.govnih.gov This is particularly useful for resolving esters with varying fatty acid components.

Gas chromatography (GC), especially when coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a powerful tool for the analysis of volatile lipid derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govaocs.org The use of specialized capillary columns, such as those with ionic liquid stationary phases, has enhanced the resolution of complex mixtures, including positional and geometric isomers of unsaturated fatty acid esters. nih.gov

For large-scale or preparative separations, thin-layer chromatography (TLC) remains a valuable and cost-effective method. nih.gov It can be used for initial fractionation of crude lipid extracts before further purification by HPLC or other techniques. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a high-throughput alternative to LC, offering faster separations and reduced solvent consumption, making it a promising technique for future lipidomic studies. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC) has shown utility in separating certain classes of lipids, complementing the separation capabilities of NP- and RP-HPLC. nih.govnih.gov

Chromatographic Technique Principle of Separation Typical Application for Lipid Esters References
Normal-Phase HPLC (NP-HPLC) Polarity of head groupsSeparation of lipid classes (e.g., separating esters from other lipids). nih.gov
Reversed-Phase HPLC (RP-HPLC) Acyl chain length and unsaturationSeparation of individual ester species within a class. nih.govnih.gov
Gas Chromatography (GC) Volatility and interaction with stationary phaseAnalysis of fatty acid methyl esters (FAMEs) to determine fatty acid composition. nih.govaocs.org
Thin-Layer Chromatography (TLC) Differential migration on a solid supportInitial fractionation and qualitative analysis of lipid extracts. nih.gov
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phaseHigh-throughput separation of lipid classes. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phaseSeparation of more polar lipid esters and regioisomers. nih.govnih.gov

Spectroscopic Techniques for Structural Assignment

Once a lipid ester has been isolated, a combination of spectroscopic techniques is employed to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. aocs.orgethernet.edu.et

¹H NMR Spectroscopy: The proton NMR spectrum reveals the different types of hydrogen atoms present in the molecule and their connectivity. nih.gov For a compound like Ethyl 7-oxotetradeca-2,11,13-trienoate, specific resonances would be expected for the ethyl ester group (a quartet and a triplet), protons adjacent to the ketone, and the olefinic protons of the triene system. oxinst.jpyoutube.com The coupling constants between olefinic protons can help determine the stereochemistry (cis or trans) of the double bonds. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. nih.gov The carbonyl carbons of the ester and ketone functional groups will have characteristic chemical shifts in the downfield region of the spectrum. aocs.org The positions of the double bonds within the carbon chain can also be deduced from the ¹³C NMR data. aocs.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. nih.gov For instance, HMBC can be used to confirm the position of the ketone and the ester group by observing correlations between the carbonyl carbons and nearby protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns. researchgate.netnih.gov

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the calculation of its molecular formula. nih.gov

Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer (fragmentation) provides clues about its structure. nih.govlibretexts.org For an ethyl ester, a characteristic loss of the ethoxy group (-OCH₂CH₃) is often observed. libretexts.org The positions of double bonds and other functional groups can influence the fragmentation pattern. nih.gov In the case of this compound, cleavage adjacent to the ketone at C-7 would be expected. Tandem mass spectrometry (MS/MS) is particularly useful for detailed structural analysis, where a specific ion is selected and further fragmented to gain more structural information. nih.govyoutube.com In-source fragmentation can sometimes occur and needs to be carefully evaluated to avoid misinterpretation of the data. acs.orgnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Groups and Conjugation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be expected to show strong absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups, typically in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the triene system would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for detecting and characterizing conjugated systems. The conjugated triene system in this compound would result in a strong UV absorption at a specific wavelength (λmax), which can be predicted using Woodward-Fieser rules. The position and intensity of this absorption can provide information about the geometry and extent of conjugation in the molecule.

Chiral Analysis and Stereochemical Determination Methods

Many lipids, including hydroxy fatty acids and their derivatives, are chiral, meaning they can exist as non-superimposable mirror images (enantiomers). aocs.org Determining the absolute stereochemistry is crucial as different enantiomers can have distinct biological activities.

For compounds with chiral centers, specialized techniques are required. If the compound contains a stereocenter, as could be the case in analogous hydroxy-keto-esters, chiral chromatography is a primary method for separating the enantiomers. aocs.org This can be achieved by using a chiral stationary phase (CSP) in either GC or HPLC. aocs.org

Alternatively, diastereomeric derivatives can be formed by reacting the chiral analyte with a chiral derivatizing agent. aocs.org These diastereomers have different physical properties and can be separated by non-chiral chromatography. aocs.org The elution order of the diastereomers can then be compared to standards of known stereochemistry to determine the absolute configuration of the original molecule.

Derivatization Strategies for Enhanced Spectroscopic Characterization

Chemical derivatization is often employed to improve the analytical properties of lipid esters for both chromatography and mass spectrometry. researchgate.netnih.gov

Chemical Reactivity and Directed Functionalization of Ethyl 7 Oxotetradeca 2,11,13 Trienoate

Regioselective and Stereoselective Hydrogenation Studies of Olefinic Bonds

The molecule contains three double bonds at different positions, each with a unique reactivity profile towards hydrogenation. The α,β-unsaturated double bond at the C2-C3 position is activated by the electron-withdrawing ethyl ester group, making it susceptible to catalytic hydrogenation. The conjugated diene at the C11-C13 positions presents a different hydrogenation challenge.

Selective hydrogenation of the C2-C3 double bond could likely be achieved under mild conditions using catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃), which is known for its selectivity towards more electron-poor or less sterically hindered double bonds. Alternatively, catalytic transfer hydrogenation could also offer a high degree of selectivity. Complete saturation of all double bonds would be expected under harsher conditions, for instance, using palladium on carbon (Pd/C) with higher pressures of hydrogen gas.

Table 1: Predicted Outcomes of Selective Hydrogenation

Catalyst System Target Double Bond(s) Predicted Major Product
Wilkinson's Catalyst (RhCl(PPh₃)₃) C2=C3 Ethyl 7-oxotetradeca-11,13-dienoate
Pd/C, H₂ (1 atm) C2=C3 and C11=C12, C13=C14 Ethyl 7-oxotetradecanoate

Reactions of the Conjugated Triene System

The conjugated triene system, which includes the α,β-unsaturated ester, is a hub of reactivity, susceptible to both cycloaddition reactions and various addition reactions.

The C11-C13 diene component is a classic motif for the Diels-Alder reaction. Its reactivity would be influenced by the geometry of the diene (which is expected to be in the more stable s-trans conformation) and the nature of the dienophile. Reaction with electron-deficient dienophiles such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) would be anticipated to proceed, forming a six-membered ring. The regioselectivity and stereoselectivity of such a reaction would be of significant interest in synthetic applications.

The extended conjugated system is prone to both electrophilic and nucleophilic attack. Electrophilic addition, for example with halogens (e.g., Br₂), could potentially lead to a mixture of 1,2- and 1,4-addition products across the diene system.

Nucleophilic additions are particularly relevant for the α,β-unsaturated ester functionality, which is a classic Michael acceptor. chegg.com This allows for 1,4-conjugate addition of a wide range of soft nucleophiles. libretexts.org This type of reaction is highly valuable for carbon-carbon bond formation. libretexts.org

Table 2: Predicted Nucleophilic Addition Reactions

Nucleophile Type of Addition Predicted Product
Gilman Reagents (e.g., (CH₃)₂CuLi) 1,4-Conjugate Addition Ethyl 3-alkyl-7-oxotetradeca-11,13-dienoate
Amines (e.g., R₂NH) 1,4-Conjugate Addition Ethyl 3-(dialkylamino)-7-oxotetradeca-11,13-dienoate

Strong, hard nucleophiles like Grignard reagents or organolithium compounds would be more likely to attack the carbonyl carbon of the ester or the ketone directly (a 1,2-addition). libretexts.org

Transformations Involving the 7-Oxo Group

The isolated ketone at the C7 position provides another site for chemical modification, independent of the conjugated triene system.

The 7-oxo group can be selectively reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be expected to reduce the ketone, though it may also reduce the α,β-unsaturated double bond to some extent. More selective reagents, such as cerium(III) chloride with NaBH₄ (Luche reduction), would favor the reduction of the ketone over the enoate system.

Oxidation of the secondary alcohol that would result from reduction is also a possibility, though oxidation of the parent ketone is not a typical transformation.

As with most ketones, the 7-oxo group is expected to readily react with nitrogen-based nucleophiles to form a range of derivatives. The reaction with hydroxylamine (B1172632) (NH₂OH) would yield the corresponding oxime, while reactions with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would form hydrazones. These reactions are often used for the characterization of ketones.

Table 3: Predicted Derivatives of the 7-Oxo Group

Reagent Derivative Formed
Hydroxylamine (NH₂OH) Ethyl 7-(hydroxyimino)tetradeca-2,11,13-trienoate (Oxime)
Hydrazine (N₂H₄) Ethyl 7-hydrazinylidenetetradeca-2,11,13-trienoate (Hydrazone)

Modifications at the Ethyl Ester Moiety

The ethyl ester group is a primary site for directed chemical modification, offering pathways to alter the compound's polarity and subsequent reactivity.

Hydrolysis to the Free Fatty Acid

The conversion of the ethyl ester to its corresponding carboxylic acid, 7-oxotetradeca-2,11,13-trienoic acid, represents a fundamental transformation. This reaction, a standard ester hydrolysis, can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically performed by heating the ester in the presence of a strong mineral acid (e.g., aqueous sulfuric or hydrochloric acid). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to furnish the free fatty acid.

While specific reaction conditions and yields for Ethyl 7-oxotetradeca-2,11,13-trienoate are not documented, the efficiency of hydrolysis would be influenced by factors such as temperature, reaction time, and the concentration of the acid or base. The presence of other reactive sites, particularly the unsaturated system, would necessitate careful optimization to prevent unwanted side reactions.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base.

RCOOEt + R'OH ⇌ RCOOR' + EtOH (where R = 7-oxotetradeca-2,11,13-trienyl)

This method allows for the synthesis of a variety of esters of 7-oxotetradeca-2,11,13-trienoic acid, potentially altering its physical properties and biological activity. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol (R'-OH) is often used in large excess, or the ethanol (B145695) byproduct is removed as it forms. Enzymatic catalysis, for instance using lipases, also presents a mild and selective alternative for transesterification. mdpi.com

Table 1: Potential Transesterification Reactions and Products

Reactant AlcoholCatalyst (Example)Potential Product
MethanolH₂SO₄ or NaOMeMthis compound
IsopropanolH₂SO₄ or NaO-iPrIsopropyl 7-oxotetradeca-2,11,13-trienoate
Benzyl alcoholH₂SO₄ or BnONaBenzyl 7-oxotetradeca-2,11,13-trienoate

Stability Studies and Degradation Pathways under Controlled Conditions

No specific stability or degradation studies for this compound have been published. However, the molecule's structure suggests several potential pathways for degradation under controlled conditions such as exposure to light, heat, oxygen, and varying pH levels.

The primary points of instability are the conjugated polyene system and the ketone functional group.

Oxidation: Polyunsaturated systems are highly susceptible to oxidation. nih.gov The conjugated triene in the molecule is prone to attack by atmospheric oxygen, leading to the formation of peroxides, hydroperoxides, and eventually, smaller carbonyl and carboxyl compounds. This process can be accelerated by heat, light (photo-oxidation), and the presence of metal ions. The ketone group itself can also undergo oxidative cleavage under harsh conditions.

Polymerization: The conjugated triene system can undergo polymerization reactions, especially when exposed to heat or UV light, leading to the formation of higher molecular weight oligomers and polymers.

Hydrolysis: As discussed in section 4.4.1, the ethyl ester moiety can hydrolyze, particularly in aqueous environments with acidic or basic pH. researchgate.net

Photochemical Reactions: The extended π-system of the conjugated triene can absorb UV light, potentially leading to cis-trans isomerization or cycloaddition reactions. The ketone's carbonyl group can also participate in photochemical reactions, such as Norrish-type reactions. mdpi.com

Table 2: Predicted Degradation Pathways and Influencing Factors

Degradation PathwayKey Functional Group(s)Influencing FactorsPotential Products
Auto-oxidationConjugated TrieneOxygen, Heat, Light, Metal IonsPeroxides, Aldehydes, Ketones, Carboxylic Acids
Photo-degradationConjugated Triene, KetoneUV/Visible LightIsomers, Cycloadducts, Cleavage Products
HydrolysisEthyl EsterWater, Acidic/Basic pH7-oxotetradeca-2,11,13-trienoic acid, Ethanol
Thermal DegradationEntire MoleculeHigh TemperatureCleavage products, Polymers

Given the reactivity of its functional groups, storage of this compound would likely require an inert atmosphere, protection from light, and cool temperatures to ensure its stability.

Design and Synthesis of Structural Analogues and Probes

Modifications to the Ester Group and Chain Length

Alterations to the ester group and the length of the carbon chain can significantly impact the compound's lipophilicity, cell permeability, and metabolic stability.

Ester Group Modification: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or transesterified to other esters. For instance, replacing the ethyl group with larger or more polar moieties can alter the compound's solubility and pharmacokinetic profile. The synthesis of a small library of ester analogues can be achieved by reacting the parent carboxylic acid with various alcohols under standard esterification conditions, such as Fischer-Speier esterification or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

Below is a table of representative analogues with modified ester groups and chain lengths.

Compound NameModificationRationale
Methyl 7-oxotetradeca-2,11,13-trienoateEthyl ester to Methyl esterIncreased volatility and potential for altered cell permeability.
7-Oxotetradeca-2,11,13-trienoic acidEthyl ester to Carboxylic acidIncreased polarity, potential for salt formation and different target interactions.
Ethyl 7-oxododeca-2,9,11-trienoateShortened carbon chain (C12 vs C14)To probe the effect of chain length on biological activity.
Ethyl 7-oxohexadeca-2,13,15-trienoateLengthened carbon chain (C16 vs C14)To investigate the lipophilicity requirements for activity.

Introduction of Bio-Orthogonal Handles for Activity-Based Probes

To identify the cellular targets of this compound, activity-based probes (ABPs) equipped with bio-orthogonal handles can be synthesized. These handles allow for the visualization and pull-down of target proteins from complex biological mixtures. Common bio-orthogonal groups include terminal alkynes and azides, which can undergo highly specific ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). chomixbio.comnih.gov

These handles are typically introduced at a position that is synthetically accessible and presumed to be non-essential for the compound's primary biological activity. For this compound, a logical position for installing a bio-orthogonal handle would be at the end of the aliphatic chain, distal to the reactive α,β-unsaturated ester and the conjugated triene. This can be achieved by starting the synthesis with a bifunctional building block containing the desired handle.

The following table outlines potential activity-based probes of this compound.

Probe NameBio-orthogonal HandleIntended Use
Ethyl 14-azido-7-oxotetradeca-2,11,13-trienoateAzideFor CuAAC or SPAAC ligation to an alkyne-functionalized reporter tag (e.g., fluorophore, biotin).
Ethyl 14-ethynyl-7-oxotetradeca-2,11,13-trienoateTerminal AlkyneFor CuAAC ligation to an azide-functionalized reporter tag.

Stereoisomeric Synthesis for Structure-Activity Relationship (SAR) Studies

The geometry of the double bonds in this compound is expected to be crucial for its biological activity. The E/Z configuration of the C2-C3 double bond and the stereochemistry of the conjugated triene system can significantly influence how the molecule fits into a target's binding site.

A comprehensive Structure-Activity Relationship (SAR) study requires the stereocontrolled synthesis of all possible stereoisomers. This can be accomplished using stereoselective reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, or Sonogashira coupling followed by stereoselective reduction to generate specific double bond geometries. By synthesizing and testing a matrix of isomers, the optimal stereochemical configuration for biological activity can be determined.

Isomer NameStereochemical FeaturePurpose of Synthesis
Ethyl (Z)-7-oxotetradeca-2,11,13-trienoateZ at C2-C3To determine the importance of the α,β-unsaturated ester geometry for activity.
Ethyl 7-oxo-(2E,11Z,13E)-tetradecatrienoateVaried triene geometryTo probe the conformational requirements of the conjugated triene system.

Synthesis of Metabolically-Resistant Analogues

The α,β-unsaturated ester and the polyene system in this compound are potential sites of metabolic transformation. The ester can be hydrolyzed by esterases, and the double bonds can be reduced or epoxidized by various enzymes. nih.gov To enhance the compound's metabolic stability and prolong its duration of action, metabolically-resistant analogues can be designed.

One strategy is to introduce steric hindrance near the labile sites. For example, adding a methyl group at the α- or β-position of the unsaturated ester could slow down Michael addition by cellular nucleophiles or enzymatic reduction. researchgate.net Another approach is to replace the ester linkage with a more stable functional group, such as an amide or a ketone. Fluorination at key positions can also block metabolic oxidation.

The table below presents examples of potential metabolically-resistant analogues.

Analogue NameModificationRationale for Metabolic Resistance
Ethyl 2-methyl-7-oxotetradeca-2,11,13-trienoateMethyl group at the α-positionSteric hindrance may reduce the rate of Michael addition and enzymatic reduction of the C2-C3 double bond.
N-Ethyl-7-oxotetradeca-2,11,13-trienamideEster replaced with an amideAmides are generally more resistant to hydrolysis by esterases than esters.
Ethyl 14,14,14-trifluoro-7-oxotetradeca-2,11,13-trienoateTerminal trifluoromethyl groupBlocking ω-oxidation, a common metabolic pathway for fatty acids.

Biosynthetic Pathway Elucidation of Naturally Occurring Oxo Tetradecatrienoates

Precursor Incorporation Studies in Biological Systems

The carbon backbone of oxo-tetradecatrienoates is assembled from simple, ubiquitous precursor molecules. Isotopic labeling studies are a cornerstone technique for tracing the origin of carbon atoms in natural products. researchgate.net In the biosynthesis of fatty acids and polyketides, the primary building blocks are acetyl-CoA and its carboxylated derivative, malonyl-CoA. mdpi.com

Feeding experiments with isotopically labeled precursors, such as ¹³C-labeled acetate, are instrumental in determining the biosynthetic origin of the carbon skeleton. researchgate.net In the context of a C14 backbone like that of tetradecatrienoates, it is hypothesized that one molecule of a starter unit, likely acetyl-CoA, initiates the process. This is followed by the sequential addition of six malonyl-CoA extender units, each contributing two carbons to the growing chain. The ethyl group present in Ethyl 7-oxotetradeca-2,11,13-trienoate is likely incorporated during a final esterification step, a common modification in the biosynthesis of fungal secondary metabolites. nih.gov

Precursor Molecule Role in Biosynthesis Incorporation Evidence
Acetyl-CoAStarter unit for the polyketide chainInferred from general fatty acid and polyketide biosynthesis principles. mdpi.com
Malonyl-CoAExtender units for chain elongationEstablished through extensive labeling studies in numerous polyketide pathways. researchgate.net
S-adenosyl methionine (SAM)Potential source of methyl groups (if present)A common methyl donor in natural product biosynthesis.
Ethanol (B145695)Esterification of the carboxylatePostulated final step to form the ethyl ester.

Enzymatic Machinery Involved in Carbon Chain Elongation and Desaturation

The construction of the 14-carbon chain and the introduction of its three double bonds are catalyzed by a multi-domain enzymatic complex, likely a Type I iterative Polyketide Synthase (PKS). nih.gov Fungal PKSs are large, multifunctional enzymes that contain a series of catalytic domains responsible for each step of the synthesis. nih.gov

The process begins with the loading of the acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain. The chain is then elongated through successive Claisen condensations with malonyl-CoA, a reaction catalyzed by the ketosynthase (KS) domain. After each two-carbon addition, the β-keto group can be modified by a set of reducing domains: a ketoreductase (KR) reduces it to a hydroxyl, a dehydratase (DH) removes water to form a double bond, and an enoyl reductase (ER) can further reduce the double bond to a saturated carbon-carbon bond. asm.org The specific pattern of reduction at each cycle determines the final structure of the polyketide backbone.

The formation of the three double bonds in a tetradeca-2,11,13-trienoate would require the selective action of desaturase enzymes or the programmed inactivation of the DH and ER domains at specific elongation cycles. Fungal genomes contain a variety of desaturase enzymes that can introduce double bonds at specific positions in a fatty acid chain. acs.org For instance, a Δ9-desaturase is central to the synthesis of monounsaturated fatty acids. nih.gov The triene system could be formed through the sequential action of multiple desaturases or through the programmed activity of the PKS itself.

Enzyme/Domain Function in Tetradecatrienoate Biosynthesis Relevant Research Findings
Polyketide Synthase (PKS)Assembles the 14-carbon backboneFungal PKSs are known to produce a vast array of polyketides. nih.gov
Ketosynthase (KS)Catalyzes the condensation of malonyl-CoA unitsA core domain in all PKSs. asm.org
Acyltransferase (AT)Loads starter and extender units onto the ACPEssential for initiating and continuing the biosynthetic process.
Acyl Carrier Protein (ACP)Tethers the growing polyketide chainShuttles intermediates between catalytic domains.
Ketoreductase (KR)Reduces β-keto groups to hydroxylsIts selective use determines the oxygenation pattern. scilit.com
Dehydratase (DH)Creates double bonds by removing waterCrucial for the formation of unsaturated regions.
Enoyl Reductase (ER)Reduces double bonds to saturated bondsIts inactivity is required to preserve unsaturation.
DesaturasesIntroduce double bonds at specific positionsFungi possess a range of desaturases for fatty acid modification. acs.org

Characterization of Oxygenases and Reductases in Oxo-Group Formation

The defining feature of this compound is the ketone (oxo) group at the C-7 position. This functional group is typically introduced through the action of an oxygenase or a dehydrogenase. In fungal secondary metabolism, cytochrome P450 monooxygenases are frequently involved in the hydroxylation of specific carbon atoms. researchgate.net A subsequent oxidation of the resulting hydroxyl group by a dehydrogenase would yield the ketone.

Alternatively, the oxo-group could be a direct result of the PKS machinery. If the KR domain is inactive during a specific elongation cycle, the β-keto group formed during that cycle will be retained in the final product. The stereospecificity of KR domains is a known mechanism for controlling the final structure of polyketides. scilit.com

The formation of hydroxylated fatty acids, which are precursors to oxo-fatty acids, is a well-documented process in fungi, often mediated by lipoxygenases. gerli.com These enzymes can introduce hydroperoxides into polyunsaturated fatty acids, which can then be converted to hydroxyl or oxo derivatives. uu.nl

Enzyme Class Potential Role in 7-Oxo Group Formation Supporting Evidence
Cytochrome P450 MonooxygenaseHydroxylation of the C-7 positionP450s are known to be involved in the modification of polyketides. pnas.org
Dehydrogenase/ReductaseOxidation of a C-7 hydroxyl to a ketoneA common biochemical transformation. nih.gov
Ketoreductase (KR) DomainInactivity at a specific cycle to retain the β-keto groupThe programming of PKS domains dictates the final structure. scilit.com
LipoxygenaseFormation of a hydroperoxide intermediateA known pathway for the production of oxidized fatty acids in fungi. uu.nl

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The genes responsible for the biosynthesis of secondary metabolites like oxo-tetradecatrienoates are typically clustered together in the genome of the producing organism. nih.gov These biosynthetic gene clusters (BGCs) contain the gene for the core PKS enzyme, as well as genes encoding tailoring enzymes such as desaturases, oxygenases, and transferases. mdpi.com

The identification and analysis of PKS gene clusters are key to understanding the biosynthesis of novel compounds. frontiersin.org By sequencing the genome of a producing organism and using bioinformatic tools, researchers can identify putative BGCs. Functional characterization of the genes within these clusters, often through targeted gene deletion or heterologous expression, can confirm their role in the biosynthesis of a specific metabolite. asm.orgnih.gov

The regulation of these gene clusters is often controlled by specific transcription factors, which can be activated by particular environmental or developmental cues. nih.gov Understanding this regulation is crucial for optimizing the production of the desired compound. While a specific BGC for this compound has not yet been identified, the principles of gene clustering in fungi strongly suggest its existence.

Genetic Element Function in Biosynthesis Significance
Biosynthetic Gene Cluster (BGC)Contains all necessary genes for production and regulationFacilitates the coordinated expression of the biosynthetic pathway. nih.gov
Polyketide Synthase (PKS) GeneEncodes the core enzyme for backbone synthesisThe central component of the BGC. nih.gov
Tailoring Enzyme GenesEncode enzymes for modification (e.g., desaturases, P450s)Responsible for the chemical diversity of the final product. mdpi.com
Transcription Factor GenesRegulate the expression of the BGCControl the activation of the biosynthetic pathway. nih.gov

Computational and Theoretical Studies on Ethyl 7 Oxotetradeca 2,11,13 Trienoate

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the long aliphatic chain in Ethyl 7-oxotetradeca-2,11,13-trienoate, combined with the rigidity of its conjugated triene and ester groups, results in a complex conformational landscape.

Conformational Analysis is essential to identify the molecule's low-energy, stable three-dimensional structures. This can be achieved using methods like systematic or stochastic conformational searches. The analysis would focus on the key rotatable bonds, particularly around the ester and ketone groups and within the aliphatic chain. The conjugated triene system is expected to be largely planar to maximize π-orbital overlap, a key factor in its electronic properties. qmul.ac.ukresearchgate.net The presence of heteroatoms (oxygen) in the ketone and ester groups influences torsional potentials through non-covalent interactions and bond polarization. qmul.ac.uk

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the molecule over time. nih.govaps.org By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or embedded within a lipid bilayer, one can observe its flexibility, folding patterns, and intermolecular interactions. nih.govnih.govacs.org For a molecule like this, which has a lipid-like tail, MD simulations are particularly useful for understanding how it might insert into or interact with cell membranes. nih.govnih.govpnas.org The simulations can reveal how the presence of double bonds affects the ordering and disorder of the hydrocarbon chain. nih.govnih.gov

Hypothetical Conformational Energy Profile: A computational analysis would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. A hypothetical energy profile might look like the data presented below, showing the relative stability of different arrangements of the carbon backbone.

Conformer Key Dihedral Angles (Hypothetical) Relative Energy (kcal/mol) Predicted Population (%)
Global MinimumC5-C6-C7-C8: ~180°, C8-C9-C10-C11: ~180°0.0065%
Local Minimum 1C5-C6-C7-C8: ~60°, C8-C9-C10-C11: ~180°1.2020%
Local Minimum 2C5-C6-C7-C8: ~180°, C8-C9-C10-C11: ~60°1.8010%
High EnergyC5-C6-C7-C8: ~0° (eclipsed)>5.00<1%

Molecular Docking Studies with Predicted Biological Targets

The structure of this compound, resembling long-chain fatty acids and signaling molecules, suggests potential interactions with various biological targets. Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule to a target protein. mdpi.com

Predicted Biological Targets: Given its structural similarity to arachidonic acid and other inflammatory mediators, plausible targets include enzymes in the inflammatory cascade, such as:

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins (B1171923). nih.govnih.gov

Lipoxygenase (LOX) enzymes: These enzymes are involved in the synthesis of leukotrienes. nih.gov

The docking process involves preparing the 3D structure of the ligand (this compound) and the receptor (e.g., the crystal structure of COX-2). nih.gov The simulation then predicts the most stable binding poses and calculates a "docking score," which estimates the binding affinity. mdpi.comnih.gov Analysis of the docked pose can reveal key interactions, such as hydrogen bonds with the ester or ketone groups and hydrophobic interactions with the aliphatic chain. physchemres.org

Hypothetical Docking Results: A docking study could yield data on the binding affinities of the compound against various targets, helping to prioritize experimental testing.

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) (e.g., 6COX)-8.5TYR385, SER530, ARG120
5-Lipoxygenase (5-LOX) (e.g., 3V99)-7.9HIS367, HIS372, ILE406
Cyclooxygenase-1 (COX-1) (e.g., 1EQH)-7.2SER530, TYR355
Monoamine Oxidase B (MAO-B) (e.g., 2V5Z)-6.8TYR398, TYR435

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.commdpi.comacs.org A QSAR model for this compound would require a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). nih.govnih.govacs.org

The process involves:

Calculating Molecular Descriptors: For each molecule in the dataset, various physicochemical properties are calculated. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP). tandfonline.comnih.gov

Model Building: A statistical model, often using techniques like multiple linear regression or partial least squares, is developed to create a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation methods. nih.govresearchgate.net

A hypothetical QSAR model for COX-2 inhibition by a series of unsaturated keto-esters might yield an equation like: pIC50 = 0.5 * LogP - 0.02 * PSA + 1.5 * (HOMO-LUMO gap) + C This equation would suggest that inhibitory activity (pIC50) increases with lipophilicity (LogP) and the energy gap between the frontier molecular orbitals, while it decreases with increasing polar surface area (PSA). Such a model can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. nih.gov

Prediction of Metabolic Fate and Bioavailability (In Silico)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its potential as a therapeutic agent. nih.govresearchgate.net

Metabolic Fate: The presence of ester and unsaturated functionalities makes this compound a likely substrate for metabolic enzymes.

Esterases: The ethyl ester group is susceptible to hydrolysis by esterase enzymes, which would cleave it to form the corresponding carboxylic acid and ethanol (B145695).

Cytochrome P450 (CYP) Enzymes: The double bonds in the aliphatic chain are potential sites for oxidation by CYP enzymes, a major pathway for drug metabolism. nih.govnih.govmdpi.com Computational models can predict the specific carbon atoms most likely to be metabolized (the "site of metabolism"). nih.govresearchgate.net

Bioavailability Prediction: Oral bioavailability can be estimated by assessing compliance with established rules, such as Lipinski's Rule of Five. These rules correlate poor absorption or permeation with specific molecular properties.

Predicted ADME Properties: A summary of predicted properties for this compound would be generated by ADME prediction software.

Property Predicted Value Implication
Molecular Weight278.4 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity)~4.5High lipophilicity, may affect solubility but aid membrane permeation
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3 (ketone and ester oxygens)Complies with Lipinski's Rule (<10)
Polar Surface Area (PSA)~43.4 ŲGood potential for cell permeability (<140 Ų)
Predicted CYP SubstrateYes (e.g., CYP3A4, CYP2C9)Likely to undergo Phase I metabolism mdpi.com
Oral Bioavailability ScoreHighLikely to be orally bioavailable based on physicochemical properties

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, typically using Density Functional Theory (DFT), provide fundamental insights into a molecule's reactivity. mpg.decmu.edu These calculations can determine the distribution of electrons and the energies of the molecular orbitals. acs.org

Key parameters derived from DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. stackexchange.com A molecule with a high-energy HOMO is a good electron donor, while one with a low-energy LUMO is a good electron acceptor. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. acs.orgresearchgate.netcleanenergywiki.orgacs.org

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), such as around the oxygen atoms of the ketone and ester, which are susceptible to electrophilic attack. It also shows electron-poor regions (positive potential) that are prone to nucleophilic attack.

Hypothetical Electronic Properties: DFT calculations would provide quantitative data on the electronic nature of the molecule.

Electronic Property Calculated Value (Hypothetical) Interpretation
HOMO Energy-6.2 eVIndicates moderate electron-donating ability
LUMO Energy-1.5 eVIndicates moderate electron-accepting ability
HOMO-LUMO Gap4.7 eVSuggests good kinetic stability acs.org
Dipole Moment~2.5 DIndicates a moderately polar molecule

These computational studies, from conformational analysis to electronic structure calculations, provide a powerful framework for understanding and predicting the behavior of this compound, guiding future experimental research into its chemical and biological properties.

Conclusion and Future Research Directions

Summary of Key Knowledge Gaps and Opportunities

Currently, a significant knowledge gap exists regarding the fundamental physicochemical and biological properties of Ethyl 7-oxotetradeca-2,11,13-trienoate. There is a clear opportunity for foundational research to characterize this molecule. Key areas for initial investigation would include:

Physicochemical Characterization: Determination of core properties such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry) is a prerequisite for any further study.

Chemical Stability: Assessing the compound's stability under different conditions (pH, temperature, light) is crucial for understanding its shelf-life and potential for formulation.

Preliminary Biological Screening: Initial in vitro assays against a panel of common biological targets would provide a first glimpse into its potential bioactivity.

A hypothetical summary of initial characterization data that would need to be determined is presented in Table 1.

Table 1: Hypothetical Physicochemical Properties of this compound

Property Hypothetical Value
Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
Appearance Pale yellow oil
Boiling Point Not Determined

Potential for Deeper Mechanistic Understanding of Compound Action

Should initial screenings reveal biological activity, the next critical step would be to unravel its mechanism of action. This would involve a multi-pronged approach to identify its molecular targets and downstream effects. For instance, if the compound shows anti-inflammatory properties, researchers would need to investigate its interaction with key inflammatory pathways. This could involve studying its effect on enzymes like cyclooxygenases or lipoxygenases, or its influence on signaling pathways such as NF-κB.

Future research should aim to answer questions such as:

Does the compound bind to a specific receptor or enzyme?

What are the downstream signaling cascades affected by the compound?

Does it act as an agonist, antagonist, or allosteric modulator?

Development of Novel Synthetic Routes and Analogues

The development of efficient and scalable synthetic routes is paramount for the continued investigation of this compound. A retrosynthetic analysis would be the starting point for designing potential synthetic pathways. The presence of a ketone and a conjugated trienoate system suggests that strategies involving aldol (B89426) condensations, Wittig reactions, or cross-coupling reactions could be viable.

Furthermore, the synthesis of analogues would be a crucial endeavor. By systematically modifying the structure of the parent compound, researchers can probe the structure-activity relationship (SAR). For example, modifications could include:

Altering the length of the alkyl chain.

Modifying the position or oxidation state of the oxo group.

Varying the geometry of the double bonds.

A hypothetical comparison of synthetic routes is outlined in Table 2.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the compound's biological effects, the integration of "omics" data is indispensable. This systems-level approach can provide an unbiased view of the global changes occurring within a biological system upon treatment with the compound. Key omics technologies that could be employed include:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To profile changes in small molecule metabolites, providing insights into metabolic pathway alterations.

By integrating these datasets, researchers can construct a more complete picture of the compound's mechanism of action and identify potential off-target effects.

Exploration of Diverse Biological Systems and Applications for Research Compounds

The initial biological activity profile will guide the exploration of this compound in more complex biological systems. If, for instance, the compound demonstrates antimicrobial activity in vitro, subsequent studies would involve testing its efficacy in cell culture models of infection and eventually in preclinical models.

The potential applications for a research compound are broad and could span areas such as:

Tool Compound for Chemical Biology: To probe the function of specific biological pathways.

Lead Compound for Drug Discovery: As a starting point for the development of new therapeutic agents.

Material Science: The conjugated system might impart interesting photophysical properties worth exploring.

The journey from a novel chemical structure to a well-understood molecule with defined applications is a long and multifaceted one. For this compound, the path forward lies in a systematic and multidisciplinary research effort that addresses the fundamental knowledge gaps and progressively builds a comprehensive understanding of its chemical and biological identity.

Q & A

Basic Research Questions

Q. How can the structure of Ethyl 7-oxotetradeca-2,11,13-trienoate be confirmed experimentally?

  • Methodological Answer : Utilize spectroscopic techniques such as 1H/13C NMR for functional group and carbon backbone identification, IR spectroscopy to detect carbonyl (C=O) and ester (C-O) groups, and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Cross-validate results with computational methods (e.g., DFT calculations for IR band assignments) and compare with published spectral data from authoritative databases like NIST Chemistry WebBook . Ensure purity via HPLC with a C18 column and UV detection at relevant wavelengths (e.g., 210–280 nm for conjugated systems).

Q. What are the optimal conditions for synthesizing this compound?

  • Methodological Answer : Design experiments using microwave-assisted synthesis or catalytic cross-metathesis to optimize reaction time and yield. Control variables include temperature (e.g., 60–100°C for esterification), solvent polarity (e.g., THF or DCM for non-polar intermediates), and catalyst selection (e.g., Grubbs catalyst for olefin metathesis). Monitor progress via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC) with internal standards. Document deviations from literature protocols (e.g., inert atmosphere requirements for unsaturated esters) .

Q. How should thermodynamic properties (e.g., solubility, stability) of this compound be characterized?

  • Methodological Answer : Perform dynamic viscosity measurements under controlled temperatures (20–80°C) and pressures (1–100 bar) to assess solvent interactions. Use differential scanning calorimetry (DSC) for thermal stability analysis and UV-Vis spectroscopy to study degradation kinetics in acidic/basic conditions. Validate results against computational models (e.g., COSMO-RS for solubility predictions) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for competing pathways (e.g., keto-enol tautomerization vs. conjugate addition). Compare activation energies and intermediate stability with experimental kinetic data (e.g., Arrhenius plots). Use Natural Bond Orbital (NBO) analysis to identify electron-deficient sites influencing reactivity. Reconcile discrepancies by validating computational parameters (e.g., basis set selection) against experimental IR/Raman spectra .

Q. What experimental designs mitigate variability in bioactivity assays involving this compound?

  • Methodological Answer : Implement statistical design of experiments (DoE) to isolate confounding factors (e.g., solvent residue, light exposure). Use high-content screening (HCS) with multi-parametric endpoints (e.g., IC50, cytotoxicity) and include positive/negative controls (e.g., DMSO for solvent effects). Apply ANOVA to assess intra-assay variability and validate reproducibility across independent labs .

Q. How can conflicting data on the compound’s oxidative stability be analyzed critically?

  • Methodological Answer : Conduct accelerated oxidation studies under varying O2 concentrations (5–21%) and track degradation products via LC-MS/MS . Compare oxidative pathways (e.g., radical vs. non-radical mechanisms) using electron paramagnetic resonance (EPR) to detect free radicals. Cross-reference findings with literature using SciFinder or Reaxys , prioritizing peer-reviewed studies with rigorous error analysis (e.g., %RSD < 5%) .

Data Management & Validation

Q. What protocols ensure reproducibility in spectroscopic data collection for this compound?

  • Methodological Answer : Standardize instrument calibration (e.g., NMR shimming with TMS, IR wavelength accuracy via polystyrene films). Archive raw data (e.g., FID files for NMR) and processed outputs (e.g., peak integrals) in FAIR-compliant repositories . Use electronic lab notebooks (ELNs) to document metadata (e.g., solvent batch, temperature fluctuations) .

Q. How should researchers address discrepancies between experimental and computational IR spectra?

  • Methodological Answer : Re-examine frequency scaling factors (e.g., 0.96–0.98 for harmonic approximations) and solvent effects in DFT calculations. Validate computational models against experimental gas-phase spectra to eliminate matrix interference. Use multivariate analysis (e.g., PCA) to identify outlier data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.